molecular formula C27H32N2O5S B379087 N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B379087
M. Wt: 496.6g/mol
InChI Key: NHQJFQWEFFXCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the dimethoxybenzyl and dimethoxyphenyl groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives and compounds with similar functional groups, such as:

  • 2,3-Dimethoxybenzylamine
  • 2,5-Dimethoxyphenylamine
  • Benzothiophene-3-carboxamide derivatives

Uniqueness

What sets this compound apart is its combination of functional groups and the benzothiophene core. This unique structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2,3-dimethoxyphenyl)methylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H32N2O5S/c1-16-9-11-19-23(13-16)35-27(28-15-17-7-6-8-22(33-4)25(17)34-5)24(19)26(30)29-20-14-18(31-2)10-12-21(20)32-3/h6-8,10,12,14,16,28H,9,11,13,15H2,1-5H3,(H,29,30)

InChI Key

NHQJFQWEFFXCIZ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NCC4=C(C(=CC=C4)OC)OC

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NCC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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